![molecular formula C14H15N3O B7511520 N-methyl-N-[(4-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511520.png)
N-methyl-N-[(4-methylphenyl)methyl]pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-[(4-methylphenyl)methyl]pyrazine-2-carboxamide, also known as MP-10, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. MP-10 is a pyrazine derivative that possesses a unique chemical structure, making it an ideal candidate for studying various biological processes.
Mechanism of Action
The mechanism of action of N-methyl-N-[(4-methylphenyl)methyl]pyrazine-2-carboxamide is not fully understood. However, studies have shown that it exerts its effects by modulating the activity of various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. N-methyl-N-[(4-methylphenyl)methyl]pyrazine-2-carboxamide also inhibits the activity of pro-inflammatory cytokines, such as TNF-α and IL-6.
Biochemical and Physiological Effects:
N-methyl-N-[(4-methylphenyl)methyl]pyrazine-2-carboxamide has been shown to have a wide range of biochemical and physiological effects. It exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activity of inflammatory cells. N-methyl-N-[(4-methylphenyl)methyl]pyrazine-2-carboxamide also has analgesic effects by modulating the activity of pain receptors. In addition, it has been shown to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-methyl-N-[(4-methylphenyl)methyl]pyrazine-2-carboxamide is its unique chemical structure, which makes it an ideal candidate for studying various biological processes. It is also relatively easy to synthesize, making it readily available for laboratory experiments. However, one limitation of N-methyl-N-[(4-methylphenyl)methyl]pyrazine-2-carboxamide is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on N-methyl-N-[(4-methylphenyl)methyl]pyrazine-2-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to elucidate its mechanism of action and determine its efficacy in animal models of Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of cancer. Studies have shown that N-methyl-N-[(4-methylphenyl)methyl]pyrazine-2-carboxamide inhibits the growth and proliferation of cancer cells, but further research is needed to determine its efficacy in animal models of cancer. Finally, there is a need for further studies on the safety and toxicity of N-methyl-N-[(4-methylphenyl)methyl]pyrazine-2-carboxamide, particularly in vivo.
Conclusion:
In conclusion, N-methyl-N-[(4-methylphenyl)methyl]pyrazine-2-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. Its unique chemical structure, anti-inflammatory, analgesic, and anti-tumor properties make it an ideal candidate for studying various biological processes. Further research is needed to determine its efficacy in the treatment of neurodegenerative diseases and cancer, as well as its safety and toxicity in vivo.
Synthesis Methods
The synthesis of N-methyl-N-[(4-methylphenyl)methyl]pyrazine-2-carboxamide involves the condensation of 4-methylbenzylamine and 2-acetylpyrazine, followed by N-methylation of the resulting product. The final product is obtained by the reaction of the N-methylated intermediate with 2-cyanobenzamide. The synthesis of N-methyl-N-[(4-methylphenyl)methyl]pyrazine-2-carboxamide is a multi-step process that requires expertise in organic chemistry.
Scientific Research Applications
N-methyl-N-[(4-methylphenyl)methyl]pyrazine-2-carboxamide has been extensively studied for its potential applications in biomedical research. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. N-methyl-N-[(4-methylphenyl)methyl]pyrazine-2-carboxamide also exhibits neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-methyl-N-[(4-methylphenyl)methyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-11-3-5-12(6-4-11)10-17(2)14(18)13-9-15-7-8-16-13/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKQCWXSYXYQHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C)C(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(4-methylphenyl)methyl]pyrazine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-N-[(2-methylphenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7511448.png)
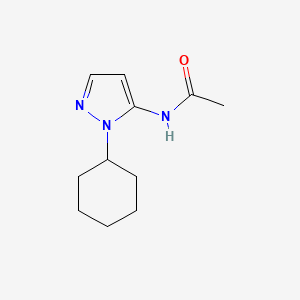
![5-[[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]-N-butyl-1,3,4-thiadiazol-2-amine](/img/structure/B7511459.png)
![1-methyl-2-oxo-N-[1-(oxolan-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7511469.png)
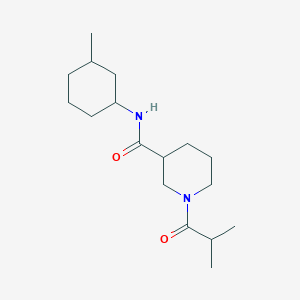
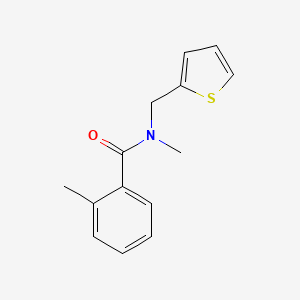

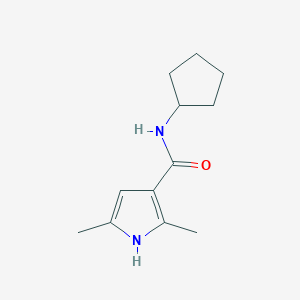
![N,2,2-trimethyl-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B7511511.png)
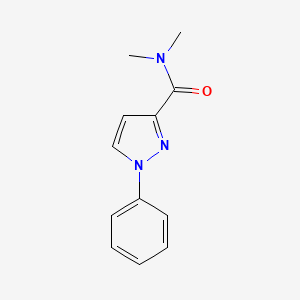
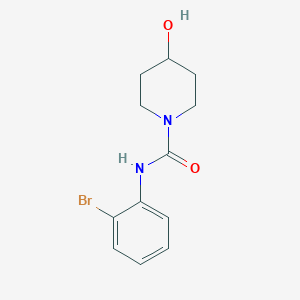
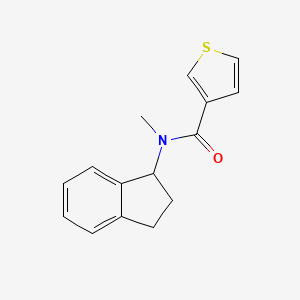
![N-[4-[2-(2-methoxy-5-methylanilino)-2-oxoethoxy]phenyl]benzamide](/img/structure/B7511542.png)